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Executive Summary
Ritivixibat (formerly A3907) is a potent, orally available, systemic inhibitor of the apical

sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter

(IBAT). While its primary clinical development has focused on cholestatic liver diseases such as

Primary Sclerosing Cholangitis (PSC), the mechanism of action—interrupting the enterohepatic

circulation of bile acids—holds significant therapeutic promise for a range of metabolic and

gastrointestinal disorders. This technical guide explores the preclinical evidence and

mechanistic rationale for ritivixibat's application in non-alcoholic steatohepatitis (NASH), type

2 diabetes mellitus, cardiovascular disease, and chronic constipation. By systemically targeting

ASBT in the intestine, kidneys, and cholangiocytes, ritivixibat offers a multi-organ approach to

modulating bile acid signaling and metabolism.

Core Mechanism of Action: Systemic ASBT/IBAT
Inhibition
Ritivixibat distinguishes itself from other IBAT inhibitors through its systemic availability. This

allows it to act on ASBT not only in the terminal ileum but also in other tissues where it is

expressed, such as the kidneys and cholangiocytes.[1] This multi-organ targeting provides a

unique therapeutic profile.
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Key Mechanistic Consequences:

Reduced Intestinal Bile Acid Reabsorption: Inhibition of ASBT in the terminal ileum leads to

increased fecal excretion of bile acids.[1]

Increased Renal Bile Acid Excretion: Systemic exposure allows ritivixibat to inhibit ASBT in

the renal proximal tubules, promoting the excretion of bile acids in urine.[1] This provides an

alternative pathway for bile acid removal, which is particularly relevant in conditions of

severe cholestasis where intestinal excretion may be compromised.[2]

Hepatic Bile Acid Synthesis: The reduction in bile acids returning to the liver stimulates the

conversion of cholesterol into new bile acids, primarily through the upregulation of

cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid

synthesis pathway.

Modulation of FXR and FGF19 Signaling: Reduced bile acid levels in the ileal enterocytes

lead to decreased activation of the farnesoid X receptor (FXR), a key nuclear receptor

involved in bile acid, lipid, and glucose metabolism. This, in turn, reduces the production of

fibroblast growth factor 19 (FGF19), a hormone that negatively regulates bile acid synthesis.

[3]

Increased GLP-1 Secretion: Increased concentrations of bile acids in the colon stimulate L-

cells to secrete glucagon-like peptide-1 (GLP-1), an incretin hormone with beneficial effects

on glucose homeostasis and satiety.[2]

Signaling Pathway of Systemic ASBT Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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